molecular formula C12H12N2O2S B3037050 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide CAS No. 41306-76-7

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

Cat. No. B3037050
CAS RN: 41306-76-7
M. Wt: 248.3 g/mol
InChI Key: MAOSRRBZNPOFSB-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide, also known as 4-DIOI, is a novel small molecule that has recently been developed for use in biomedical research. It is a member of the isoindoline family of compounds, which are known for their diverse pharmacological activities. 4-DIOI has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-DIOI has been shown to have potential applications in the treatment of neurological disorders and autoimmune diseases.

Scientific Research Applications

Anti-Inflammatory Properties

The lipophilic derivative of thalidomide, 6P, exhibits immunomodulatory and anti-inflammatory effects . Researchers have studied its interaction with bovine serum albumin (BSA) using a multi-spectroscopic approach. Key findings include:

Synthetic Precursor

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures with biological activity. 6P serves as a synthetic precursor for various compounds .

Cytotoxicity

N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (a derivative of 6P) exhibits cytotoxic properties against the SK-MEL-2 cell line .

Oligomerization

Thermal oligomerization of methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)buta-2,3-dienoate leads to dimeric compounds .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10(17)6-3-7-14-11(15)8-4-1-2-5-9(8)12(14)16/h1-2,4-5H,3,6-7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOSRRBZNPOFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 4
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

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